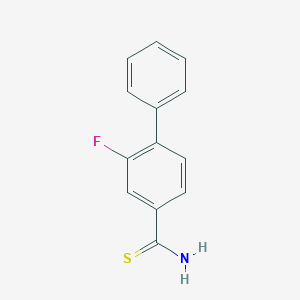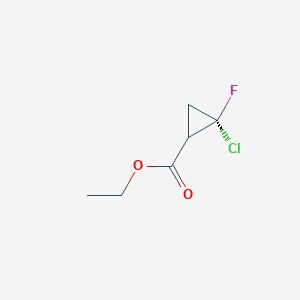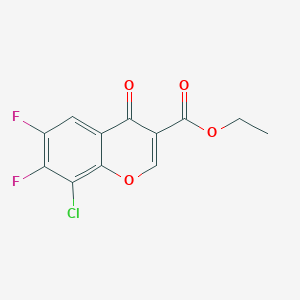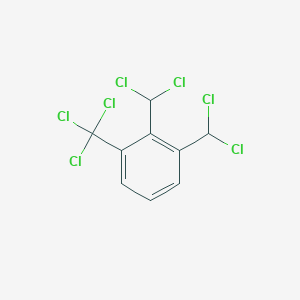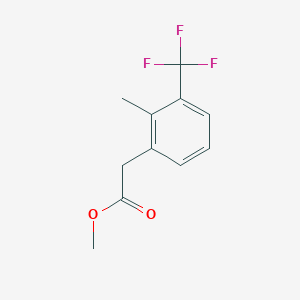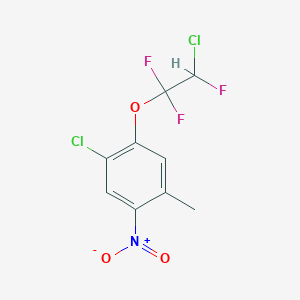
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of chloro, nitro, and trifluoroethoxy groups attached to a toluene backbone, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene typically involves multiple steps. One common method includes the chlorination of 2-nitrotoluene followed by the introduction of the trifluoroethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can produce a variety of functionalized toluene derivatives.
Scientific Research Applications
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoroethoxy can influence the reactivity and binding affinity of the compound towards specific enzymes and receptors. These interactions can modulate biochemical pathways and lead to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrotoluene: Similar in structure but lacks the trifluoroethoxy group.
2-Chloro-6-nitrotoluene: Another isomer with different substitution patterns.
5-Chloro-2-nitrotoluene: Similar but with different positioning of the nitro and chloro groups.
Uniqueness
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2-trifluoroethoxy)-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO3/c1-4-2-7(18-9(13,14)8(11)12)5(10)3-6(4)15(16)17/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAVWTVNKDUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
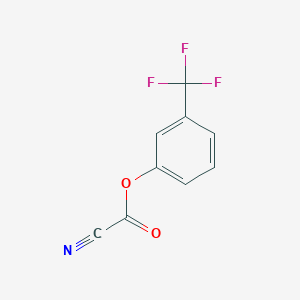
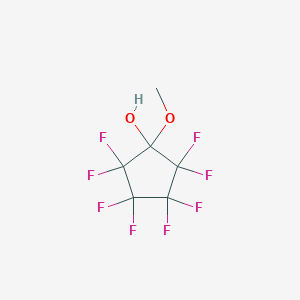
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
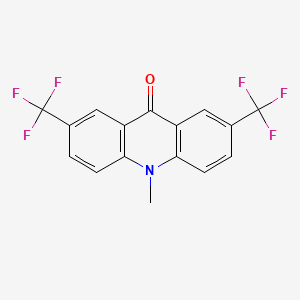

![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)
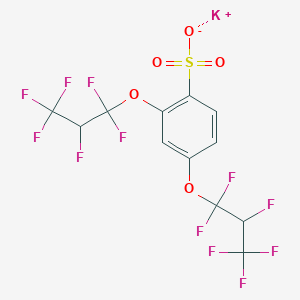
![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
